molecular formula C10H12ClN3O B4101763 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol

3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol

Cat. No.: B4101763
M. Wt: 225.67 g/mol
InChI Key: NSMVCZCLMLZSOB-UHFFFAOYSA-N
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Description

3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound features a benzimidazole ring substituted with an amino group and a chlorine atom, along with a propanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Amination: The amino group at the 2-position can be introduced via nucleophilic substitution reactions using ammonia or amines.

    Attachment of the Propanol Side Chain: The propanol side chain can be attached through alkylation reactions using appropriate alkyl halides or alcohols under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The propanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-5-chloro-1H-benzimidazol-1-yl)ethanol
  • 4-(2-amino-5-chloro-1H-benzimidazol-1-yl)phthalonitrile

Uniqueness

3-(2-amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of the propanol side chain. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-amino-5-chlorobenzimidazol-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-7-2-3-9-8(6-7)13-10(12)14(9)4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMVCZCLMLZSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2CCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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